molecular formula C24H26N4O4 B2744905 N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900265-73-8

N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2744905
CAS No.: 900265-73-8
M. Wt: 434.496
InChI Key: BGUHYJQVVQUDHD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Key structural elements include:

  • A 1-(3-methoxypropyl) substituent at position 1, introducing a methoxy-terminated alkyl chain.
  • A 9-methyl group at position 9, enhancing steric and electronic properties.
  • An N-(4-methoxybenzyl) carboxamide group at position 2, providing aromatic and polar characteristics.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-16-6-4-11-28-21(16)26-22-19(24(28)30)14-20(27(22)12-5-13-31-2)23(29)25-15-17-7-9-18(32-3)10-8-17/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUHYJQVVQUDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory effects and structure-activity relationships (SARs).

  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 446.54 g/mol
  • CAS Number : 900278-05-9

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including the compound . The biological activity is primarily attributed to the inhibition of key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS).

  • Mechanism of Action :
    • The compound inhibits the expression of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) by downregulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
    • In vitro assays have shown that derivatives exhibit significant COX-1 and COX-2 inhibition, which are critical in the inflammatory response.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure can enhance biological activity. For instance:

  • Substituents such as methoxy groups on the benzyl ring improve anti-inflammatory potency.
  • The presence of electron-donating groups has been associated with increased inhibitory activity against COX enzymes.

In Vitro Studies

A study evaluated various pyrimidine derivatives for their anti-inflammatory effects using COX inhibitor screening assays. The results indicated that certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

In Vivo Studies

In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds derived from the pyrimidine scaffold exhibited significant reduction in edema comparable to indomethacin.

CompoundED50 (μM)
711.60
88.23
Indomethacin9.17

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound ID Substituent (R Group) Molecular Formula Molar Mass (g/mol) Key Properties/Data
Target Compound N-(4-Methoxybenzyl) C25H27N4O4* 453.51 Not reported
900870-38-4 N-(2-Phenylethyl) C24H26N4O3 418.49 Density: 1.24 g/cm³; pKa: ~14.76
900887-75-4 N-(4-Isopropylphenyl) C26H29N4O3 457.54 Not reported
900896-60-8 N-(4-Methylbenzyl) C24H26N4O3 418.49 Not reported
900890-98-4 N-(o-Tolyl) C24H24N4O3 416.48 Not reported
900262-41-1 N-(2,4-Dimethoxyphenyl) C25H27N4O5 479.52 Not reported

*Calculated based on structural similarity to analogs.

Key Observations:

Substituent Polarity: The N-(4-methoxybenzyl) group in the target compound introduces higher polarity compared to N-(4-methylbenzyl) (900896-60-8) or N-(2-phenylethyl) (900870-38-4) due to the electron-donating methoxy group. This may enhance solubility in polar solvents .

Steric Effects :

  • The 9-methyl group in the target compound and analogs (e.g., 900870-38-4) increases steric hindrance, which could influence binding to biological targets or catalytic sites .

Synthetic Accessibility :

  • All analogs are synthesized via nucleophilic substitution or carboxamide coupling using reagents like CDI (1,1'-carbonyldiimidazole) and aromatic amines, as described in .

Physicochemical Properties

  • Density and pKa :
    Only 900870-38-4 reports experimental

    • Density: 1.24 g/cm³ , suggesting moderate compactness.
    • pKa: ~14.76 , indicating basicity influenced by the pyrimidine nitrogen and carboxamide group.
  • Molecular Weight :
    The target compound (453.51 g/mol) is heavier than analogs like 900870-38-4 (418.49 g/mol) due to the additional oxygen atom in the methoxybenzyl group.

Spectral Data Consistency

highlights that analogs in this class exhibit consistent spectral features:

  • 1H NMR : Signals for methoxy protons (~δ 3.2–3.8 ppm) and aromatic protons (~δ 6.5–8.0 ppm).
  • 13C NMR : Peaks for carbonyl groups (~δ 160–170 ppm) and quaternary carbons in the fused ring system.

Notes and Limitations

  • Biological Data: No activity or toxicity data are provided in the evidence, limiting functional comparisons.
  • Experimental Gaps : Density, pKa, and solubility data are unreported for most analogs, necessitating further characterization.

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